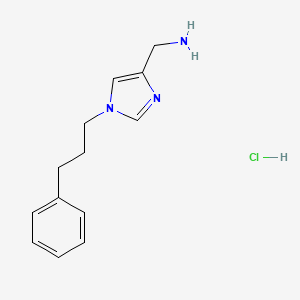

(1-(3-phenylpropyl)-1H-imidazol-4-yl)methanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1-(3-phenylpropyl)-1H-imidazol-4-yl)methanamine hydrochloride” is a chemical compound with the linear formula C18H24ClN . It is also known as 3-Phenyl-N-(3-phenylpropyl)-1-propanamine hydrochloride . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .

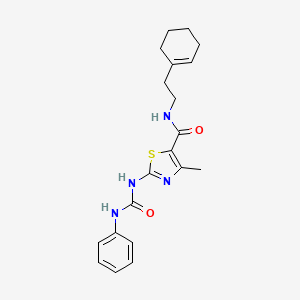

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringC1(CCCNCCCC2=CC=CC=C2)=CC=CC=C1.Cl . This indicates that the compound contains a phenylpropylamine moiety, which consists of a phenyl group substituted at the third carbon by a propan-1-amine . Physical And Chemical Properties Analysis

The compound is likely to be a solid at room temperature, similar to most amides . The boiling point is approximately 228-232 °C, and it has a density of 0.922 g/mL at 25 °C . The refractive index is 1.514 .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Imidazole derivatives, including compounds similar to (1-(3-phenylpropyl)-1H-imidazol-4-yl)methanamine hydrochloride, have been synthesized and characterized through various methods such as IR, NMR, and mass spectrometry. These studies focus on understanding the chemical structure and properties of these compounds (Visagaperumal et al., 2010).

Antimicrobial Properties

- Some imidazole derivatives exhibit antimicrobial activities, suggesting potential applications in fighting bacterial and fungal infections. Studies have evaluated the antibacterial and antifungal activities of these compounds, highlighting their variable efficacy (Vishwanathan & Gurupadayya, 2014).

Catalysis and Chemical Reactions

- Imidazole derivatives have been studied as catalysts in chemical reactions. For instance, they have been used in the selective hydroxylation of alkanes, demonstrating their potential as functional catalysts in organic synthesis (Sankaralingam & Palaniandavar, 2014).

Novel Synthesis Methods

- New methodologies for synthesizing imidazole derivatives have been developed. These methods involve one-pot multicomponent reactions, highlighting the versatility and efficiency of imidazole compounds in chemical synthesis (Galli et al., 2019).

Corrosion Inhibition

- Imidazole derivatives have been explored for their corrosion inhibition properties. Studies indicate their potential as effective corrosion inhibitors, particularly for metals in acidic solutions. This application is significant for industrial processes and materials preservation (Prashanth et al., 2021).

Safety and Hazards

Propiedades

IUPAC Name |

[1-(3-phenylpropyl)imidazol-4-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.ClH/c14-9-13-10-16(11-15-13)8-4-7-12-5-2-1-3-6-12;/h1-3,5-6,10-11H,4,7-9,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEVSWYVUVVCSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCN2C=C(N=C2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-8-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2466601.png)

![(2E)-2-[(4-Fluorosulfonyloxy-3-methoxyphenyl)methylidene]-3-oxo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B2466607.png)

![2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2466611.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2466612.png)

![tert-Butyl ((6-azaspiro[3.4]octan-5-yl)methyl)carbamate](/img/structure/B2466613.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide](/img/structure/B2466614.png)

![5-Chlorofuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2466615.png)

![N-(1-Cyanoethyl)-3-[(2-hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2466624.png)